![molecular formula C15H18N2O2S B1361119 4-Amino-N-mesitylbenzenesulfonamide CAS No. 294885-71-5](/img/structure/B1361119.png)
4-Amino-N-mesitylbenzenesulfonamide
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Overview
Description
4-Amino-N-mesitylbenzenesulfonamide is a chemical compound with the molecular formula C15H18N2O2S . It has a molecular weight of 290.39 .
Molecular Structure Analysis
The InChI code for 4-Amino-N-mesitylbenzenesulfonamide is1S/C15H18N2O2S/c1-10-8-11(2)15(12(3)9-10)17-20(18,19)14-6-4-13(16)5-7-14/h4-9,17H,16H2,1-3H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
4-Amino-N-mesitylbenzenesulfonamide has a molecular weight of 290.39 . The molecular formula is C15H18N2O2S .Scientific Research Applications
Proteomics Research
4-Amino-N-mesitylbenzenesulfonamide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound can be used as a biochemical tool to investigate protein expression, modifications, and interactions within a biological system .
Chemical Synthesis
4-Amino-N-mesitylbenzenesulfonamide: can be used in various chemical synthesis processes. Its amino group makes it a suitable candidate for reactions requiring an amine functionality, such as coupling reactions to create complex organic molecules .
. It’s important to note that this compound is for research use only and not intended for diagnostic or therapeutic use.Mechanism of Action
Target of Action
It is mentioned that this compound is used for proteomics research Proteomics is the large-scale study of proteins, particularly their structures and functions
Mode of Action
It is known that sulfonamides, a class of drugs to which this compound belongs, generally act as inhibitors of enzymes involved in the synthesis of folic acid, a crucial component for dna replication in bacteria
Biochemical Pathways
Given its potential role as a sulfonamide, it may interfere with the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Result of Action
Based on the general action of sulfonamides, it can be inferred that the compound might inhibit bacterial growth by interfering with folic acid synthesis .
properties
IUPAC Name |
4-amino-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-8-11(2)15(12(3)9-10)17-20(18,19)14-6-4-13(16)5-7-14/h4-9,17H,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMADYXUVVGVFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342771 |
Source
|
Record name | 4-Amino-N-mesitylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
294885-71-5 |
Source
|
Record name | 4-Amino-N-mesitylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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